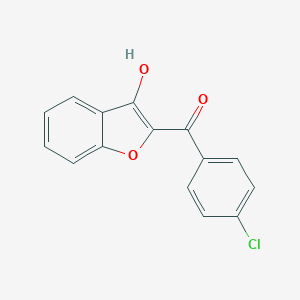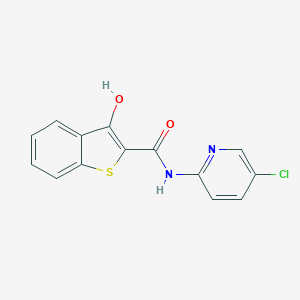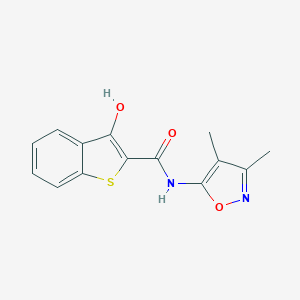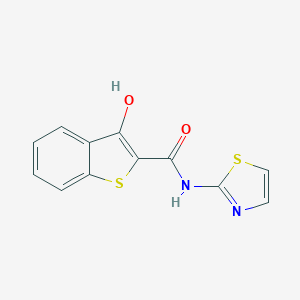![molecular formula C14H14N2S2 B428436 2-{[4-(2-pyridinylsulfanyl)-2-butenyl]sulfanyl}pyridine](/img/structure/B428436.png)
2-{[4-(2-pyridinylsulfanyl)-2-butenyl]sulfanyl}pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[4-(2-pyridinylsulfanyl)-2-butenyl]sulfanyl}pyridine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2-pyridinylsulfanyl)-2-butenyl]sulfanyl}pyridine typically involves the reaction of 2-pyridinesulfenyl halides with alkenes. For example, the reaction of 2-pyridinesulfenyl chloride with 1,4-cyclohexadiene or 1,5-cyclooctadiene at room temperature in dichloromethane leads to the formation of the desired product . The reaction conditions include an equimolar ratio of reagents and a reaction time of approximately 5 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
化学反应分析
Types of Reactions
2-{[4-(2-pyridinylsulfanyl)-2-butenyl]sulfanyl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiols.
科学研究应用
2-{[4-(2-pyridinylsulfanyl)-2-butenyl]sulfanyl}pyridine has several scientific research applications:
作用机制
The mechanism of action of 2-{[4-(2-pyridinylsulfanyl)-2-butenyl]sulfanyl}pyridine involves its interaction with molecular targets, such as enzymes or receptors. The sulfur and nitrogen atoms in the compound can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound can act as an electrophile or nucleophile in chemical reactions, depending on the reaction conditions .
相似化合物的比较
Similar Compounds
- 2-[(2-Chlorocyclopentyl)sulfanyl]pyridine
- 2-[(6-Chlorocyclohex-3-en-1-yl)sulfanyl]pyridine
- 2-[(8-Chlorocyclooct-4-en-1-yl)sulfanyl]pyridine
Uniqueness
2-{[4-(2-pyridinylsulfanyl)-2-butenyl]sulfanyl}pyridine is unique due to its specific structural arrangement, which allows for diverse chemical reactivity and potential biological activity. The presence of both sulfur and nitrogen atoms in the compound enhances its ability to participate in various chemical reactions and form coordination complexes with metal ions, making it a valuable compound in research and industrial applications .
属性
分子式 |
C14H14N2S2 |
|---|---|
分子量 |
274.4g/mol |
IUPAC 名称 |
2-[(E)-4-pyridin-2-ylsulfanylbut-2-enyl]sulfanylpyridine |
InChI |
InChI=1S/C14H14N2S2/c1-3-9-15-13(7-1)17-11-5-6-12-18-14-8-2-4-10-16-14/h1-10H,11-12H2/b6-5+ |
InChI 键 |
MDHLQNKEYWBKQU-AATRIKPKSA-N |
手性 SMILES |
C1=CC=NC(=C1)SC/C=C/CSC2=CC=CC=N2 |
SMILES |
C1=CC=NC(=C1)SCC=CCSC2=CC=CC=N2 |
规范 SMILES |
C1=CC=NC(=C1)SCC=CCSC2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}-1-benzothiophen-3(2H)-one](/img/structure/B428353.png)
![2-amino-N-[2-(4-benzyl-1-piperazinyl)ethyl]benzamide](/img/structure/B428357.png)
![methyl 2-({[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B428358.png)
![Methyl 3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B428359.png)
![N-[2-(1H-indol-3-ylsulfanyl)ethyl]-N-propan-2-ylpropan-2-amine](/img/structure/B428361.png)
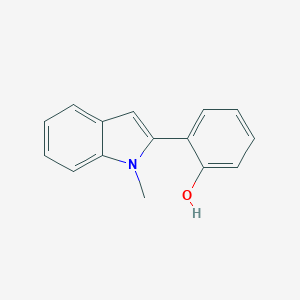
![6-methyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1H-pyrimidin-4-one](/img/structure/B428365.png)
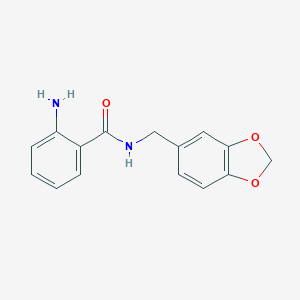
![Methyl 3-({[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B428370.png)
![3-hydroxy-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B428372.png)
